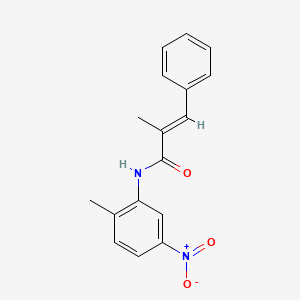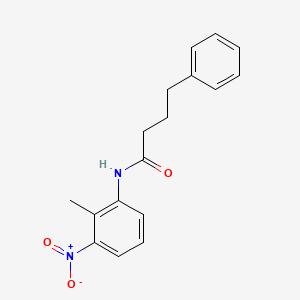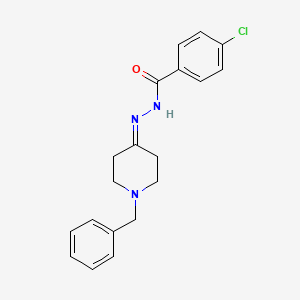![molecular formula C16H15ClN2O2S B5779438 2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name CBTA and has a molecular formula of C15H13ClN2O2S.
Mechanism of Action
The mechanism of action of CBTA is not fully understood. However, studies have shown that CBTA inhibits the activity of various enzymes, including topoisomerase II and histone deacetylase. Additionally, CBTA has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects. In cancer cells, CBTA has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. Additionally, CBTA has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
In bacterial and fungal cells, CBTA has been shown to disrupt cell membrane integrity and inhibit cell growth. Additionally, CBTA has been shown to inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using CBTA in lab experiments is its broad spectrum of activity against various cancer cell lines, bacteria, and fungi. Additionally, CBTA has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
However, one limitation of using CBTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CBTA has been shown to have poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are many future directions for research on CBTA. One area of research is in the development of more efficient synthesis methods for CBTA. Additionally, further research is needed to fully understand the mechanism of action of CBTA and to identify its molecular targets.
Another area of research is in the development of new formulations of CBTA that can improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of CBTA in vivo, including in animal models and clinical trials.
Overall, CBTA is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and to identify its potential therapeutic uses.
Synthesis Methods
The synthesis of CBTA involves the reaction of 2-chlorobenzyl chloride with thioacetic acid to form 2-[(2-chlorobenzyl)thio]acetic acid. This intermediate is then reacted with 2-aminobenzamide to form CBTA. The overall synthesis method is shown below:
Scientific Research Applications
CBTA has been studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. CBTA has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CBTA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
CBTA has also been studied for its potential applications in the treatment of bacterial and fungal infections. CBTA has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. CBTA has also been shown to have antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
2-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-7-3-1-5-11(13)9-22-10-15(20)19-14-8-4-2-6-12(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMKGJVBDLNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)


